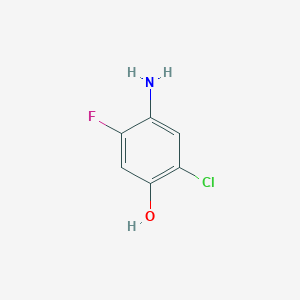

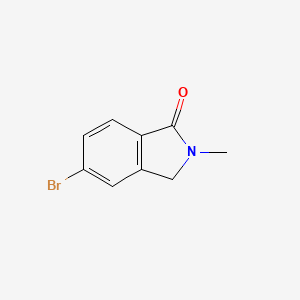

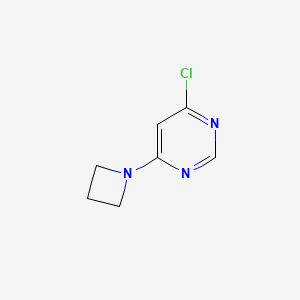

4-(Azetidin-1-yl)-6-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Azetidin-1-yl)-6-chloropyrimidine is a chemical compound that is part of a broader class of organic compounds known as azetidinones. These compounds are characterized by a four-membered β-lactam ring and are of significant interest due to their medicinal properties. The chloropyrimidine moiety is a common feature in various pharmaceuticals and agrochemicals, providing a basis for further chemical modifications.

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the formation of Schiff bases followed by cyclocondensation reactions. For instance, perimidine-1-acetic acid hydrazide can undergo condensation with aromatic aldehydes to form Schiff base derivatives, which can then react with chloroacetyl chloride to yield 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones . Similarly, the synthesis of N-substituted 3-chloro-2-azetidinones involves the preparation of Schiff bases from 2,4-diamino-6-hydroxy pyrimidin and various substituted aldehydes, followed by reaction with chloroacetyl chloride in the presence of triethylamine . These methods demonstrate the versatility of azetidinone synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various analytical and spectral techniques. The synthesized compounds' structures are typically established based on analytical data such as FT-IR, UV, and NMR spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the azetidinone ring.

Chemical Reactions Analysis

Azetidinones can participate in a variety of chemical reactions due to their reactive β-lactam ring. The presence of a chloropyrimidine moiety further enhances the reactivity, allowing for nucleophilic substitution reactions that can lead to the formation of new compounds with potential biological activities. The synthesis of tetrazolo[1,5-c]pyrimidin-5(6H)ones from 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines is an example of such transformations, which can also be extended to the synthesis of novel tetrazole analogues of nucleoside drugs like AZT .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are characterized by their spectral data, which include IR, NMR, and mass spectrometry. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial and antifungal activities of newly synthesized azetidinone compounds are often evaluated to determine their potential medicinal effectiveness . The spectral characterization also aids in confirming the purity and identity of the synthesized compounds .

properties

IUPAC Name |

4-(azetidin-1-yl)-6-chloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCFKGIRCHYKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

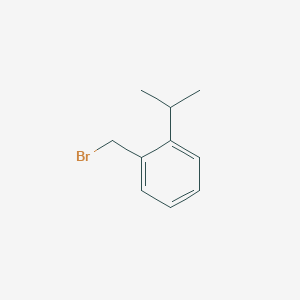

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

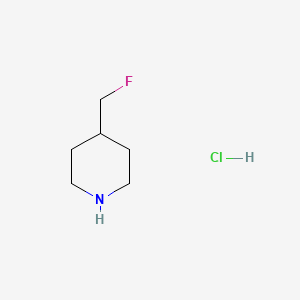

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)